1,1,1,3,3,5,5-Heptamethyltrisiloxane

Beschreibung

The exact mass of the compound 1,1,1,3,3,5,5-Heptamethyltrisiloxane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1,1,3,3,5,5-Heptamethyltrisiloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1,3,3,5,5-Heptamethyltrisiloxane including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

InChI |

InChI=1S/C7H21O2Si3/c1-10(2)8-12(6,7)9-11(3,4)5/h1-7H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDVTIGTERZVBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H21O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275743 | |

| Record name | 1,1,3,3,5,5,5-Heptamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2895-07-0, 1038821-58-7 | |

| Record name | 1,1,1,3,3,5,5-Heptamethyltrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002895070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Siloxanes and Silicones, di-Me, Bu group- and hydrogen-terminated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,3,3,5,5,5-Heptamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3,5,5-heptamethyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,1,1,3,3,5,5-Heptamethyltrisiloxane chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1,1,1,3,3,5,5-Heptamethyltrisiloxane (CAS: 2895-07-0)

Prepared by a Senior Application Scientist

Introduction

1,1,1,3,3,5,5-Heptamethyltrisiloxane is a linear siloxane compound distinguished by its fully saturated methyl substitution. Unlike its more commonly referenced isomer, 1,1,1,3,5,5,5-heptamethyltrisiloxane (CAS 1873-88-7), which contains a reactive silicon-hydride (Si-H) bond, this molecule (CAS 2895-07-0) lacks such a functional group. This structural difference renders it significantly less reactive and chemically stable, defining its distinct profile and applications. This guide provides a comprehensive overview of its core chemical properties, stability, and characterization methodologies, offering field-proven insights for researchers, scientists, and drug development professionals who may utilize it as a non-reactive fluid, lubricant, or formulation excipient.

Molecular Structure and Identification

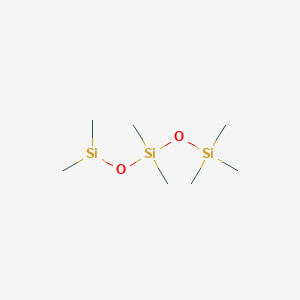

The fundamental structure of 1,1,1,3,3,5,5-Heptamethyltrisiloxane consists of a three-silicon atom backbone linked by two oxygen atoms, with all remaining valencies on the silicon atoms satisfied by methyl groups. This saturated structure is the primary determinant of its chemical inertness.

Key Identifiers:

-

Chemical Name: 1,1,1,3,3,5,5-Heptamethyltrisiloxane[1]

-

Molecular Formula: C₇H₂₂O₂Si₃[1]

-

Molecular Weight: 222.50 g/mol [1]

Caption: Molecular structure of 1,1,1,3,3,5,5-Heptamethyltrisiloxane.

Physicochemical Properties

The physical properties of this siloxane are characteristic of a low-molecular-weight, non-polar silicone fluid. Its flexible Si-O-Si backbone and low intermolecular forces result in low viscosity and surface tension. It is important to note that reported values for properties like boiling and flash points can vary, likely due to differences in the purity of the samples analyzed.

| Property | Value | Source(s) |

| Appearance | Colorless Liquid | [3] |

| Boiling Point | 134 °C | |

| 163.8 °C at 760 mmHg | [4] | |

| Density | 0.82 g/mL | [5] |

| Flash Point | 21 °C (from 90% pure sample) | [5] |

| 52.8 °C | [4] | |

| Solubility | Insoluble in water. | [6] |

These properties make it suitable for applications requiring high thermal stability, hydrophobicity, and lubricity.[3]

Reactivity and Chemical Stability

The defining characteristic of 1,1,1,3,3,5,5-Heptamethyltrisiloxane is its chemical inertness, which stems from the absence of reactive functional groups.

Stability: The compound is stable in sealed containers when stored under a dry, inert atmosphere.[5] The Si-O and Si-C bonds are thermally stable and resistant to oxidation.

Incompatibilities and Hazardous Reactions: Despite its general stability, it is incompatible with certain materials:

-

Strong Oxidizing Agents: Can cause a vigorous reaction.[5]

-

Alkalis, Metal Salts, and Precious Metals: Contact with these substances, especially in the presence of protic materials like water or alcohol, can lead to the generation of small amounts of flammable hydrogen gas.[5]

Hazardous Decomposition: When exposed to high temperatures or open flame, thermal decomposition can produce irritating fumes and a variety of hazardous products, including:[5]

-

Carbon monoxide

-

Formaldehyde

-

Hydrogen

-

Organic acid vapors

-

Silicon dioxide

Caption: Stability and reactivity pathways for 1,1,1,3,3,5,5-Heptamethyltrisiloxane.

Spectroscopic Characterization (Theoretical)

As of this guide's compilation, publicly accessible, experimentally derived spectroscopic data (NMR, IR, MS) for 1,1,1,3,3,5,5-Heptamethyltrisiloxane (CAS 2895-07-0) is limited. The following analysis is based on its known structure and established principles of spectroscopy, providing a predictive framework for its characterization.

-

¹H NMR: The proton NMR spectrum is expected to be simple. Due to the molecule's symmetry, two distinct signals corresponding to the different methyl environments should be observed:

-

A singlet integrating to 18 protons for the six methyl groups on the terminal silicon atoms (Si(CH₃)₃).

-

A singlet integrating to 6 protons for the two methyl groups on the central silicon atom (-Si(CH₃)₂-).

-

-

¹³C NMR: Similarly, the carbon NMR spectrum should display two signals corresponding to the two types of methyl carbons.

-

FT-IR: The infrared spectrum would be dominated by characteristic siloxane and methyl group vibrations:

-

A strong, broad absorption band around 1000-1100 cm⁻¹ due to the asymmetric Si-O-Si stretching.

-

Sharp peaks around 2960 cm⁻¹ (C-H stretching in methyl groups).

-

Absorptions near 1260 cm⁻¹ (symmetric CH₃ deformation on silicon, Si-CH₃).

-

A peak around 800-840 cm⁻¹ (Si-C stretching and CH₃ rocking).

-

-

Mass Spectrometry (EI): Electron impact mass spectrometry would likely show a molecular ion (M⁺) at m/z 222. However, this may be weak. The fragmentation pattern would be characterized by the loss of methyl groups ([M-15]⁺) and rearrangements common to siloxanes, producing stable, silicon-containing fragment ions.

Experimental Protocol: Purity and Identity Verification by GC-MS

This protocol outlines a self-validating system for confirming the identity and assessing the purity of a sample of 1,1,1,3,3,5,5-Heptamethyltrisiloxane. The causality behind this choice is that Gas Chromatography (GC) is ideal for separating volatile, thermally stable compounds like siloxanes, while Mass Spectrometry (MS) provides definitive structural identification.

Objective: To confirm the identity and determine the purity of a supplied sample.

Methodology:

-

Materials & Reagents:

-

Sample of 1,1,1,3,3,5,5-Heptamethyltrisiloxane.

-

High-purity Hexane or Toluene (GC grade) for dilution.

-

Autosampler vials with septa.

-

-

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID) for purity and a Mass Spectrometer (MS) for identity.

-

Column: A non-polar capillary column (e.g., DB-1, HP-5ms, or equivalent), 30 m x 0.25 mm x 0.25 µm.

-

-

Sample Preparation:

-

Prepare a stock solution by accurately weighing ~50 mg of the sample into a 10 mL volumetric flask and diluting to volume with the chosen solvent.

-

Create a working solution by performing a 1:100 dilution of the stock solution with the same solvent (~50 µg/mL). This concentration prevents detector saturation while ensuring a strong signal.

-

-

GC-MS Conditions:

-

Injector: Split mode (e.g., 50:1), 250 °C.

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

Oven Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 250 °C.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

-

MS Detector:

-

Transfer Line: 280 °C.

-

Ion Source: 230 °C.

-

Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-300 amu.

-

-

-

Data Analysis & Validation:

-

Identity Confirmation: Compare the acquired mass spectrum of the major peak with the theoretical fragmentation pattern. The presence of the molecular ion (m/z 222) and/or a prominent [M-15]⁺ fragment (m/z 207) provides strong evidence of identity.

-

Purity Assessment (FID): Integrate all peaks in the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks. A result of >99% indicates high purity.

-

System Suitability: Before running the sample, inject a known standard or the sample itself to ensure proper peak shape and system performance.

-

Caption: Experimental workflow for GC-MS analysis.

Safety, Handling, and Storage

1,1,1,3,3,5,5-Heptamethyltrisiloxane is classified as a hazardous material, primarily due to its high flammability.[5][4]

Hazard Classifications:

-

Flammable Liquid: Extremely or highly flammable liquid and vapor.[4][7]

-

Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][7]

Handling and Personal Protective Equipment (PPE):

-

Handle in a well-ventilated area, preferably a fume hood, to prevent vapor accumulation.[5]

-

Use non-sparking tools and ground all equipment to prevent static discharge.[5]

-

Avoid all contact with skin and eyes. Do not breathe vapor.[5]

-

Hand Protection: Use neoprene or nitrile rubber gloves.[5]

-

Skin Protection: Wear suitable protective clothing.[5]

-

Respiratory Protection: If exposure limits are exceeded, use a NIOSH-certified organic vapor respirator.[5][4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5]

-

Store separately from incompatible materials such as oxidizing agents, alkalis, and metal salts.[5]

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Heptamethyltrisiloxane: A Versatile Intermediate for Diverse Industrial Applications. Retrieved from [Link]

-

Biyuan Chemical. (n.d.). What are the main applications of heptamethyltrisiloxane? Retrieved from [Link]

-

Jiangxi Hito Silicone Materials Co., Ltd. (n.d.). Heptamethyltrisiloxane H-307 Supplier China. Retrieved from [Link]

-

Gelest, Inc. (2015). 1,1,1,3,3,5,5-HEPTAMETHYLTRISILOXANE, 90% Safety Data Sheet. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 2895-07-0. Retrieved from [Link]

-

Biyuan Chemical. (n.d.). What are the safety precautions when using heptamethyltrisiloxane? Retrieved from [Link]

-

Biyuan Chemical. (n.d.). What are the physical properties of heptamethyltrisiloxane? Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1,3,3,5,5-Heptamethyltrisiloxane. Retrieved from [Link]

-

XJY Silicones. (n.d.). Heptamethyltrisiloxane. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1,3,5,5,5-Heptamethyltrisiloxane. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Silicon Compounds: Silanes and Silicones. Retrieved from [Link]

Sources

- 1. 1,1,1,3,3,5,5-HEPTAMETHYLTRISILOXANE - Safety Data Sheet [chemicalbook.com]

- 2. 1,1,1,3,3,5,5-HEPTAMETHYLTRISILOXANE | 2895-07-0 [chemicalbook.com]

- 3. CAS 2895-07-0: 1,1,1,3,3,5,5-Heptamethyltrisiloxane [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. gelest.com [gelest.com]

- 6. 1,1,1,3,5,5,5-Heptamethyltrisiloxane | 1873-88-7 [chemicalbook.com]

- 7. 1,1,1,3,3,5,5-Heptamethyltrisiloxane | C7H21O2Si3 | CID 6328734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What are the safety precautions when using heptamethyltrisiloxane? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

An In-depth Technical Guide to the Molecular Structure of 1,1,1,3,3,5,5-Heptamethyltrisiloxane

Introduction

1,1,1,3,3,5,5-Heptamethyltrisiloxane is a linear siloxane that serves as a fundamental building block and intermediate in the synthesis of a wide array of organosilicon materials. Its distinct molecular architecture, characterized by a flexible siloxane backbone and methyl group substitutions, imparts unique physicochemical properties such as low surface tension, high thermal stability, and chemical inertness.[1] A thorough understanding of its molecular structure is paramount for researchers, scientists, and drug development professionals to effectively harness its potential in diverse applications, including the formulation of advanced drug delivery systems, high-performance lubricants, and specialized coatings.

This technical guide provides a comprehensive exploration of the molecular structure of 1,1,1,3,3,5,5-Heptamethyltrisiloxane, delving into its bonding, geometry, and conformational flexibility. We will examine the experimental techniques used for its structural elucidation and present a theoretical framework for its computational analysis. This guide is designed to be a self-validating resource, grounding key claims in authoritative references and providing detailed methodologies for further investigation.

Molecular Identity and Physicochemical Properties

1,1,1,3,3,5,5-Heptamethyltrisiloxane is a clear, colorless liquid with the molecular formula C7H22O2Si3.[2][3] It is also known by other names such as Bis(trimethylsiloxy)methylsilane.[2]

| Property | Value | Source |

| Molecular Formula | C7H22O2Si3 | [2] |

| Molecular Weight | 222.50 g/mol | [4] |

| CAS Number | 1873-88-7 | [2] |

| Density | 0.819 g/mL at 25 °C | [5] |

| Boiling Point | 142 °C | [5] |

| Refractive Index | n20/D 1.382 | [5] |

Molecular Geometry and Bonding

The molecular structure of 1,1,1,3,3,5,5-Heptamethyltrisiloxane is defined by a linear trisiloxane backbone with seven methyl groups attached to the silicon atoms. The central silicon atom is bonded to two oxygen atoms and one methyl group, while the terminal silicon atoms are each bonded to one oxygen atom and three methyl groups.

The Siloxane Bond (Si-O-Si)

The Si-O-Si linkage is the cornerstone of the siloxane structure and exhibits unique characteristics that differentiate it from its organic ether counterpart (C-O-C). The Si-O bond is significantly longer than a C-O bond, and the Si-O-Si bond angle is considerably more open.[6] This is attributed to a combination of factors, including the larger atomic radius of silicon and the partial ionic character of the Si-O bond arising from the difference in electronegativity between silicon (1.90) and oxygen (3.44).

Conformational Flexibility

A key feature of the siloxane chain is its high degree of flexibility, which arises from the low rotational barrier around the Si-O bonds. This conformational freedom allows the molecule to adopt various spatial arrangements, influencing its bulk properties such as viscosity and surface activity.

Caption: Ball-and-stick representation of the 1,1,1,3,3,5,5-Heptamethyltrisiloxane molecule.

Experimental Structural Characterization

The molecular structure of 1,1,1,3,3,5,5-Heptamethyltrisiloxane can be elucidated through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of 1,1,1,3,3,5,5-Heptamethyltrisiloxane is dominated by strong absorptions characteristic of the siloxane backbone and the methyl groups. The most prominent feature is the very strong and broad Si-O-Si asymmetric stretching vibration, which typically appears in the range of 1000-1100 cm⁻¹.[7] The presence of multiple, overlapping bands in this region is indicative of longer or branched siloxane chains.[7]

Other key vibrational modes include:

-

Si-CH₃ stretching: Around 1260 cm⁻¹ and 800-850 cm⁻¹.

-

CH₃ symmetric and asymmetric stretching: In the 2900-3000 cm⁻¹ region.

-

CH₃ symmetric and asymmetric bending: Around 1410 cm⁻¹ and 1260 cm⁻¹.

-

Si-C stretching: In the 750-850 cm⁻¹ range.

The IR spectrum of 1,1,1,3,3,5,5-Heptamethyltrisiloxane can be found in the NIST Chemistry WebBook.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the connectivity and chemical environment of the atoms within the molecule.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the protons of the methyl groups. The methyl groups attached to the terminal silicon atoms are in a different chemical environment than the methyl group on the central silicon atom, which should result in distinct signals.

-

¹³C NMR: Similarly, the carbon-13 NMR spectrum will show distinct resonances for the carbon atoms of the different methyl groups.

-

²⁹Si NMR: Silicon-29 NMR is particularly informative for characterizing siloxanes. The chemical shifts of the silicon atoms are highly sensitive to their local environment. We would expect two distinct signals in the ²⁹Si NMR spectrum: one for the two equivalent terminal silicon atoms and another for the central silicon atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of 1,1,1,3,3,5,5-Heptamethyltrisiloxane would show the molecular ion peak (M⁺) and a series of fragment ions resulting from the cleavage of Si-O and Si-C bonds. The mass spectrum is available in the NIST Chemistry WebBook.

Computational Analysis of Molecular Structure

In the absence of precise experimental structural data, computational chemistry provides a robust methodology for determining the equilibrium geometry and other molecular properties of 1,1,1,3,3,5,5-Heptamethyltrisiloxane. Density Functional Theory (DFT) is a widely used quantum mechanical method that can provide accurate predictions of molecular structures.

Protocol for DFT-based Geometry Optimization

-

Software Selection: Utilize a quantum chemistry software package such as Gaussian, Q-Chem, or ORCA.

-

Initial Structure Generation: Create an initial 3D structure of the molecule using a molecular builder.

-

Method and Basis Set Selection: Choose an appropriate DFT functional and basis set. A common and effective choice for organosilicon compounds is the B3LYP functional with a 6-31G(d) or larger basis set.

-

Geometry Optimization: Perform a full geometry optimization to find the minimum energy conformation of the molecule. This will yield the optimized bond lengths, bond angles, and dihedral angles.

-

Frequency Calculation: Following the optimization, a frequency calculation should be performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides the predicted vibrational frequencies, which can be compared with the experimental IR spectrum.

Caption: Workflow for the computational determination of molecular structure.

Conclusion

References

-

NIST Chemistry WebBook. 1,1,1,3,5,5,5-Heptamethyltrisiloxane. [Link]

-

Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link]

- Bernard, J. M.; et al. Infrared absorption spectra of linear (L2 - L5) and cyclic (D3 - D6) permethylsiloxanes. Physical Chemistry Chemical Physics, 2015, 17(48), 32429-32440.

-

NIST Chemistry WebBook. 1,1,1,3,5,5,5-Heptamethyltrisiloxane Mass Spectrum. [Link]

- Kania, N.; et al. Vibrational spectroscopy of the ring structures in silicates and siloxanes. Journal of Molecular Structure, 2019, 1176, 84-91.

- Chen, Y.; et al. Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Polymers, 2022, 14(15), 3073.

-

NIST Chemistry WebBook. 1,1,1,3,5,5,5-Heptamethyltrisiloxane Phase Change Data. [Link]

-

NIST Chemistry WebBook. 1,1,1,5,7,7,7-Heptamethyl-3,3,5-tris(trimethylsiloxy)tetrasiloxane. [Link]

-

Global Substance Registration System. 1,1,1,3,5,5,5-HEPTAMETHYLTRISILOXANE. [Link]

- Wang, Y.; et al. Vibrational Spectra and Adsorption of Trisiloxane Superspreading Surfactant at Air/Water Interface Studied with Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry C, 2010, 114(26), 11464-11471.

- Töpfer, M.; et al. How Vibrational Notations Can Spoil Infrared Spectroscopy: A Case Study on Isolated Methanol. The Journal of Physical Chemistry A, 2021, 125(1), 30-41.

- Nallasamy, P.; Anbarasan, P. M.; Mohan, S. Vibrational Spectra and Assignments of cis- and Trans-1,4-Polybutadiene. Turkish Journal of Chemistry, 2002, 26(4), 539-546.

- Mary, Y. John; et al. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 2022, 27(5), 1547.

-

Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers’ Modification - PMC. [Link]

-

Wikipedia. Siloxane. [Link]

Sources

- 1. Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers’ Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,1,1,3,5,5,5-Heptamethyltrisiloxane [webbook.nist.gov]

- 3. 1,1,1,3,5,5,5-Heptamethyltrisiloxane [webbook.nist.gov]

- 4. 1,1,1,3,5,5,5-ヘプタメチルトリシロキサン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1,1,1,3,5,5,5-Heptamethyltrisiloxane | 1873-88-7 [chemicalbook.com]

- 6. gelest.com [gelest.com]

- 7. 1,1,1,3,5,5,5-Heptamethyltrisiloxane [webbook.nist.gov]

A Comprehensive Technical Guide to the Physical Properties of 1,1,1,3,3,5,5-Heptamethyltrisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3,5,5-Heptamethyltrisiloxane, a linear siloxane with the chemical formula C₇H₂₂O₂Si₃, is a versatile organosilicon compound.[1] Its unique molecular structure, characterized by a flexible siloxane backbone and methyl groups, imparts a range of valuable physical properties.[2] This guide provides an in-depth exploration of these properties, offering insights into their implications for various applications, from organic synthesis to the formulation of advanced materials.[3][4]

Molecular and Chemical Identity

-

Chemical Name: 1,1,1,3,3,5,5-Heptamethyltrisiloxane[1]

-

CAS Number: 1873-88-7[1]

-

Molecular Formula: C₇H₂₂O₂Si₃[1]

-

Molecular Weight: 222.51 g/mol [5]

-

Synonyms: Bis(trimethylsiloxy)methylsilane[5]

Core Physical Properties at a Glance

A summary of the key physical properties of 1,1,1,3,3,5,5-Heptamethyltrisiloxane is presented in the table below for quick reference.

| Property | Value | Units | Conditions |

| Appearance | Colorless liquid | - | Ambient |

| Boiling Point | 142 | °C | at 760 mmHg |

| Density | 0.819 | g/mL | at 25 °C |

| Refractive Index | 1.382 | - | at 20 °C |

| Vapor Pressure | 8.5 | hPa | at 25 °C |

| Flash Point | 22 | °C | closed cup |

| Solubility | Insoluble in water; Miscible with acetone, ethanol, diethyl ether | - | - |

In-Depth Analysis of Physical Characteristics

Boiling Point and Thermal Stability

The boiling point of 1,1,1,3,3,5,5-Heptamethyltrisiloxane is consistently reported as 142 °C at atmospheric pressure.[5] The National Institute of Standards and Technology (NIST) provides a value of 415.78 K (142.63 °C), further corroborating this figure.[6][7] This moderate boiling point, coupled with the inherent strength of the Si-O bond, contributes to its notable thermal stability, a desirable characteristic for applications involving elevated temperatures.[2]

Density and Specific Gravity

With a density of 0.819 g/mL at 25 °C, 1,1,1,3,3,5,5-Heptamethyltrisiloxane is less dense than water. This property, along with its insolubility in water, dictates its behavior in aqueous mixtures, where it will form a separate, less dense layer.

Refractive Index

The refractive index of 1,1,1,3,3,5,5-Heptamethyltrisiloxane is 1.382 at 20 °C.[5] This optical property is a sensitive measure of the compound's purity and is a valuable parameter for quality control in its production and use.

Viscosity

Solubility Profile

1,1,1,3,3,5,5-Heptamethyltrisiloxane exhibits a distinct solubility profile. It is insoluble in water but is miscible with a range of organic solvents, including acetone, ethanol, and diethyl ether.[3] This selective solubility is a key factor in its use as a reagent and solvent in various chemical reactions and formulations.

Vapor Pressure and Volatility

The vapor pressure of 1,1,1,3,3,5,5-Heptamethyltrisiloxane is 8.5 hPa at 25 °C.[3] This indicates a moderate degree of volatility, allowing for its use in applications where controlled evaporation is desired.

Melting Point

The melting point for 1,1,1,3,3,5,5-Heptamethyltrisiloxane is often not applicable ("n/a") as it remains in a liquid state at very low temperatures.[10]

Experimental Determination of Physical Properties

The accurate determination of the physical properties of 1,1,1,3,3,5,5-Heptamethyltrisiloxane is crucial for its application and quality control. Standard laboratory procedures are employed for these measurements.

Workflow for Physical Property Determination

Caption: Experimental workflow for determining the physical properties of 1,1,1,3,3,5,5-Heptamethyltrisiloxane.

Interrelation of Physical Properties

The physical properties of 1,1,1,3,3,5,5-Heptamethyltrisiloxane are intrinsically linked to its molecular structure. The unique characteristics of the siloxane bond and the presence of methyl groups are determining factors.

Sources

- 1. 1,1,1,3,5,5,5-Heptamethyltrisiloxane [webbook.nist.gov]

- 2. api.pageplace.de [api.pageplace.de]

- 3. 1,1,1,3,5,5,5-Heptamethyltrisiloxane | 1873-88-7 [chemicalbook.com]

- 4. 1,1,1,3,5,5,5-Heptamethyltrisiloxane | 1873-88-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 1,1,1,3,5,5,5-heptamethyltrisiloxane [stenutz.eu]

- 6. 1,1,1,3,5,5,5-Heptamethyltrisiloxane [webbook.nist.gov]

- 7. 1,1,1,3,5,5,5-Heptamethyltrisiloxane (CAS 1873-88-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Heptamethyltrisiloxane FOR INDUSTRY - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 9. silicones.eu [silicones.eu]

- 10. labproinc.com [labproinc.com]

An In-Depth Technical Guide to the Synthesis of 1,1,1,3,3,5,5-Heptamethyltrisiloxane

Introduction: The Significance of 1,1,1,3,3,5,5-Heptamethyltrisiloxane

1,1,1,3,3,5,5-Heptamethyltrisiloxane, often abbreviated as MD'M or HMTS, is a linear siloxane of considerable interest in both industrial and academic research.[1][2] Its unique molecular architecture, featuring a reactive silicon-hydride (Si-H) bond flanked by two trimethylsiloxy groups, imparts a valuable combination of properties including low surface tension, high thermal stability, and specific reactivity.[1][3] These characteristics make it a critical intermediate in the synthesis of a wide array of organosilicon compounds.[2] It serves as a fundamental building block for polyalkyleneoxide-modified trisiloxanes, which are employed as high-performance surfactants and agricultural adjuvants.[4][5] Furthermore, its utility extends to cosmetic formulations, coatings, and as a versatile reagent in organic synthesis for reactions like hydrosilylation.[1][4][5] This guide provides an in-depth exploration of the core synthetic pathways for producing high-purity 1,1,1,3,3,5,5-Heptamethyltrisiloxane, tailored for researchers, scientists, and professionals in drug development and materials science.

Primary Synthesis Pathways: A Mechanistic Exploration

The industrial production and laboratory-scale synthesis of 1,1,1,3,3,5,5-Heptamethyltrisiloxane are dominated by two principal methodologies: the acid-catalyzed redistribution (equilibration) of siloxanes and the condensation reaction of chlorosilanes with silanols. Each pathway offers distinct advantages and challenges, which will be discussed in detail.

Pathway 1: Acid-Catalyzed Redistribution of Siloxanes

This is a widely employed industrial method that involves the reaction of hexamethyldisiloxane (MM) with a hydrogen-containing polysiloxane, such as poly(methylhydrosiloxane) (PMHS), or more specifically, tetramethyldisiloxane.[6][7] The reaction is an equilibration or redistribution of siloxane bonds, driven to the desired product by controlling stoichiometry and reaction conditions.

The Underlying Chemistry: A Tale of Bond Scission and Reformation

The core of this process lies in the acid-catalyzed cleavage and reformation of siloxane (Si-O-Si) bonds.[8][9] Strong acids, including sulfuric acid, or more commonly, solid acid catalysts like strongly acidic cation exchange resins, are used to protonate an oxygen atom in the siloxane chain.[6][7][10] This protonation makes the adjacent silicon atom more electrophilic and susceptible to nucleophilic attack by an oxygen atom from another siloxane molecule. This sequence of bond breaking and forming allows for the scrambling of siloxane units, ultimately leading to a thermodynamic equilibrium of various linear and cyclic siloxanes. By using a large excess of hexamethyldisiloxane, the equilibrium can be shifted towards the formation of the desired short-chain trisiloxane.

Caption: Acid-catalyzed redistribution for heptamethyltrisiloxane synthesis.

Causality in Experimental Design:

The choice of catalyst is a critical decision in this pathway. While traditional mineral acids like sulfuric acid are effective, they are highly corrosive and lead to complex purification procedures.[6][7] Modern approaches favor solid acid catalysts, such as cation-exchange resins (e.g., Amberlyst) or sulfonated mesoporous carbons.[6][11] These solid acids offer several advantages:

-

Ease of Separation: The catalyst can be easily removed from the reaction mixture by simple filtration.

-

Reduced Corrosion: Mitigates damage to reactor vessels.

-

Recyclability: The catalyst can often be regenerated and reused, improving process economics and reducing waste.[6]

-

Continuous Processing: Solid acid catalysts are well-suited for use in fixed-bed reactors, enabling continuous production, which offers better control and efficiency compared to batch processes.[12]

Response Surface Methodology (RSM) has been effectively employed to optimize this synthesis, fine-tuning parameters to maximize yield.[6][13]

| Parameter | Optimized Value | Rationale |

| Reactant Ratio (MM:DH) | ~13.45:1 (mass ratio) | A high excess of MM shifts the equilibrium towards the desired trisiloxane product and minimizes the formation of higher molecular weight polysiloxanes.[13] |

| Catalyst Loading | ~7.09% (by mass) | This concentration provides a sufficient number of active sites for the reaction to proceed at a reasonable rate without excessive side reactions.[13] |

| Temperature | ~60-65 °C | This temperature range offers a balance between a favorable reaction rate and minimizing potential side reactions or degradation.[7][13] |

| Reaction Time | ~10 hours | Sufficient time to approach equilibrium and maximize the yield of the target product.[13] |

Experimental Protocol: Continuous Synthesis Using a Fixed-Bed Reactor

-

Catalyst Preparation: A strongly acidic ion exchange resin is packed into a jacketed fixed-bed reactor.[12]

-

Reactant Feed: A pre-mixed solution of hexamethyldisiloxane and a linear methylhydrogenpolysiloxane (e.g., in a 3:1 to 2:1 molar ratio) is continuously fed into the reactor at a controlled flow rate.[12]

-

Reaction: The reactor temperature is maintained at 40-80 °C. The flow rate is adjusted to ensure a residence time of 5-10 hours, which is crucial for achieving a high conversion rate.[12]

-

Product Collection: The reaction mixture exiting the reactor is continuously collected.

-

Purification: The collected product stream is subjected to fractional distillation to remove unreacted starting materials and higher boiling point siloxane byproducts. This purification step can yield 1,1,1,3,3,5,5-Heptamethyltrisiloxane with a purity exceeding 99%.[12]

Pathway 2: Condensation of Dichloromethylsilane and Trimethylsilanol

This pathway represents a classic Williamson ether synthesis-type reaction, adapted for siloxane chemistry. It involves the reaction of a chlorosilane with a silanol in the presence of a base to neutralize the hydrochloric acid byproduct.[2][14]

The Underlying Chemistry: Nucleophilic Substitution at Silicon

The reaction proceeds via a nucleophilic attack of the oxygen atom of trimethylsilanol on the silicon atom of dichloromethylsilane. The two chlorine atoms on dichloromethylsilane are good leaving groups. A base, typically a tertiary amine like pyridine, is required to act as a scavenger for the HCl generated during the reaction, driving the reaction to completion.[14] The stoichiometry is critical: two equivalents of trimethylsilanol react with one equivalent of dichloromethylsilane.

Caption: Workflow for heptamethyltrisiloxane synthesis via condensation.

Causality in Experimental Design:

-

Low Temperature Start: The reaction is initiated at a low temperature (-30 °C) to control the initial exothermic reaction between the highly reactive chlorosilane and the silanol.[14] This prevents unwanted side reactions and ensures a more selective synthesis.

-

Choice of Base: Pyridine is a common choice as it is a moderately strong, non-nucleophilic base that effectively scavenges the generated HCl, forming a solid pyridinium chloride salt that can be easily filtered off.[14]

-

Solvent: Hexane is used as a solvent to facilitate stirring and heat transfer, and to help precipitate the pyridinium chloride salt.[14]

-

Stoichiometry: A slight excess of trimethylsilanol and pyridine is often used to ensure the complete conversion of the dichloromethylsilane.[14]

Experimental Protocol: Laboratory Scale Synthesis

-

Reactor Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with trimethylsilanol (40 g, 0.45 mol) and pyridine (33.2 g, 0.42 mol) in hexane (60 mL).[14]

-

Cooling: The mixture is cooled to -30 °C using a suitable cooling bath (e.g., dry ice/acetone).

-

Addition of Dichloromethylsilane: A solution of dichloromethylsilane (20 g, 0.174 mol) in hexane (60 mL) is added dropwise to the cooled mixture via the dropping funnel, maintaining the temperature below -20 °C.[14]

-

Reaction: After the addition is complete, the reaction mixture is allowed to gradually warm to room temperature and is stirred for 16 hours.[14]

-

Workup: The white precipitate (pyridinium chloride) is removed by filtration. The filtrate is then washed sequentially with water to remove any remaining pyridine and salts, and then dried over anhydrous sodium sulfate.[14]

-

Purification: The hexane is removed by rotary evaporation, and the crude product is purified by atmospheric pressure distillation to yield 1,1,1,3,3,5,5-Heptamethyltrisiloxane (yield ~34%).[14]

Alternative and Emerging Synthesis Strategies

While the two pathways described above are the most established, research continues into alternative methods. One such approach involves the controlled hydrolysis of chlorosilanes.[15][16] In principle, the co-hydrolysis of trimethylchlorosilane and dichloromethylsilane in the correct stoichiometric ratio could yield the desired product. However, controlling the competing self-condensation reactions of the intermediate silanols to avoid the formation of a wide range of oligomers is a significant challenge.[15][17] This method is generally more complex to control for the selective synthesis of a single, well-defined short-chain siloxane like 1,1,1,3,3,5,5-Heptamethyltrisiloxane.

Conclusion: A Versatile Intermediate with Well-Defined Synthetic Routes

The synthesis of 1,1,1,3,3,5,5-Heptamethyltrisiloxane is well-established, with two primary, robust pathways available to researchers and industrial chemists. The acid-catalyzed redistribution of siloxanes, particularly when utilizing modern solid acid catalysts in a continuous process, offers an efficient, scalable, and environmentally conscious route for large-scale production. For laboratory-scale synthesis, the condensation of dichloromethylsilane with trimethylsilanol provides a reliable, albeit lower-yielding, method with a straightforward workup. A thorough understanding of the underlying mechanisms of these pathways is crucial for optimizing reaction conditions, maximizing yield and purity, and troubleshooting potential issues. As the demand for advanced silicone-based materials continues to grow, the efficient and selective synthesis of key intermediates like 1,1,1,3,3,5,5-Heptamethyltrisiloxane will remain a cornerstone of organosilicon chemistry.

References

-

(2015). Synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane by response surface methodology. IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]

-

Biyuan. (n.d.). What is the production process of heptamethyltrisiloxane?. Retrieved from [Link]

-

Biyuan. (n.d.). Breakthrough in New Heptamethyltrisiloxane Synthesis Technology. Retrieved from [Link]

-

Sigalov, M. V., et al. (2021). Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. Polymers, 14(1), 28. Retrieved from [Link]

-

Kantor, S. W., Grubb, W. T., & Osthoff, R. C. (1954). The Mechanism of the Acid- and Base-catalyzed Equilibration of Siloxanes. Journal of the American Chemical Society, 76(20), 5190-5195. Retrieved from [Link]

-

Kantor, S. W., Grubb, W. T., & Osthoff, R. C. (1954). The Mechanism of the Acid- and Base-catalyzed Equilibration of Siloxanes. Journal of the American Chemical Society. Retrieved from [Link]

-

Biyuan. (n.d.). New Developments in the Preparation Process of Heptamethyltrisiloxane. Retrieved from [Link]

- Not used in the final response.

- Not used in the final response.

- Google Patents. (n.d.). CN101921287B - Method for synthesizing 1,1,1,3,5,5,5-heptamethyltrisiloxane by continuous catalysis of solid phase catalyst.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of Heptamethyltrisiloxane. Retrieved from [Link]

-

Wikipedia. (n.d.). Chlorosilane. Retrieved from [Link]

- Not used in the final response.

- Not used in the final response.

- Not used in the final response.

-

Biyuan. (n.d.). heptamethyltrisiloxane factory&supplier. Retrieved from [Link]

-

Silicones Europe. (n.d.). Chemistry - Hydrolysis. Retrieved from [Link]

- Not used in the final response.

- Not used in the final response.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Trimethylsilanol (CAS 1066-40-6): Properties, Synthesis, and Reactivity for B2B Users. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. CN102137883B - Polysiloxane redistribution process - Google Patents [patents.google.com]

- 6. New Developments in the Preparation Process of Heptamethyltrisiloxane - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 7. What is the production process of heptamethyltrisiloxane? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 8. The Mechanism of the Acid- and Base-catalyzed Equilibration of Siloxanes | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects [mdpi.com]

- 11. Breakthrough in New Heptamethyltrisiloxane Synthesis Technology - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 12. CN101921287B - Method for synthesizing 1,1,1,3,5,5,5-heptamethyltrisiloxane by continuous catalysis of solid phase catalyst - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 15. Chlorosilane - Wikipedia [en.wikipedia.org]

- 16. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]

- 17. nbinno.com [nbinno.com]

intermolecular forces in 1,1,1,3,3,5,5-Heptamethyltrisiloxane

An In-depth Technical Guide to the Intermolecular Forces in 1,1,1,3,3,5,5-Heptamethyltrisiloxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1,3,3,5,5-Heptamethyltrisiloxane, a prominent member of the siloxane family, exhibits a unique confluence of physical properties that render it invaluable across diverse scientific and industrial domains, including drug delivery and biomedical applications. Its low surface tension, high spreadability, and moderate volatility are direct manifestations of the subtle yet determinative intermolecular forces governing its molecular behavior.[1] This technical guide provides a comprehensive exploration of these forces, dissecting the molecular architecture of heptamethyltrisiloxane to elucidate the origins and interplay of London dispersion forces and weak dipole-dipole interactions. A thorough understanding of these non-covalent interactions is paramount for researchers and formulation scientists seeking to harness the full potential of this versatile organosilicon compound.

Molecular Architecture: The Foundation of Intermolecular Interactions

1,1,1,3,3,5,5-Heptamethyltrisiloxane possesses a distinct molecular structure that is central to understanding its intermolecular behavior. Its chemical formula is C₇H₂₂O₂Si₃, and it is also known as Bis(trimethylsiloxy)methylsilane.[2][3] The molecule is constructed upon a flexible trisiloxane backbone (Si-O-Si-O-Si), with seven methyl (-CH₃) groups appended to the silicon atoms.[1]

The Si-O bond is inherently polar due to the difference in electronegativity between silicon (1.90) and oxygen (3.44), resulting in a partial negative charge on the oxygen atoms and a partial positive charge on the silicon atoms.[4][5] However, the linear siloxane backbone is sterically shielded by the nonpolar methyl groups.[1] This structural arrangement, with a polar core and a nonpolar periphery, is a defining characteristic of heptamethyltrisiloxane and dictates the nature and magnitude of its intermolecular forces.

Figure 1: Molecular Structure of 1,1,1,3,3,5,5-Heptamethyltrisiloxane. This diagram illustrates the central trisiloxane backbone with the surrounding methyl and hydrogen substituents.

The Dominant Intermolecular Force: London Dispersion Forces

The primary intermolecular forces at play in 1,1,1,3,3,5,5-Heptamethyltrisiloxane are London dispersion forces (LDFs). These are a type of van der Waals force that arise from temporary, instantaneous dipoles created by the random movement of electrons within the molecule.[1][6] Several factors contribute to the significance of LDFs in this molecule:

-

Large Electron Cloud: The presence of three silicon atoms and numerous methyl groups results in a molecule with a substantial number of electrons. Larger electron clouds are more easily polarized, leading to stronger instantaneous dipoles and, consequently, more significant LDFs.

-

Surface Area: The elongated and branched structure of heptamethyltrisiloxane provides a considerable surface area for intermolecular contact. The strength of LDFs is directly proportional to the surface area of interaction between molecules.

-

Methyl Group Interactions: The outer layer of methyl groups is where the majority of intermolecular contact occurs. The interactions between these nonpolar hydrocarbon groups are exclusively governed by LDFs.

The collective effect of these dispersion forces is the primary contributor to the cohesive energy of liquid heptamethyltrisiloxane, influencing its boiling point and enthalpy of vaporization.

The Role of Weak Dipole-Dipole Interactions

While LDFs are dominant, the polarity of the Si-O bonds introduces the potential for weak dipole-dipole interactions. The siloxane backbone possesses a permanent dipole moment due to the electronegativity difference between silicon and oxygen.[4][5] However, the impact of these dipole-dipole forces is significantly mitigated by two key factors:

-

Steric Hindrance: The bulky methyl groups surrounding the siloxane core act as a steric shield, preventing close approach and optimal alignment of the polar backbones of adjacent molecules.[1] This shielding effect diminishes the strength of the dipole-dipole interactions.

-

Molecular Flexibility: The Si-O-Si bond angle is highly flexible, allowing the molecule to adopt various conformations.[5] This flexibility can lead to a partial cancellation of the bond dipoles, reducing the overall molecular dipole moment and weakening the dipole-dipole interactions.

Therefore, while present, the contribution of dipole-dipole forces to the overall intermolecular attraction is considerably less than that of the London dispersion forces.

Figure 2: Interplay of Molecular Structure and Intermolecular Forces. This diagram illustrates how the distinct components of the molecular structure give rise to the different types of intermolecular forces.

Manifestation in Physical Properties

The unique balance of directly translates to its characteristic physical properties, which are crucial for its applications.

| Physical Property | Value | Influence of Intermolecular Forces |

| Boiling Point | 142 °C | The moderate boiling point is a result of the dominant but relatively weak London dispersion forces. Stronger forces would lead to a higher boiling point. |

| Density | 0.819 g/mL at 25 °C[7] | The low density reflects the inefficient packing of the molecules due to the bulky methyl groups and the flexible backbone, a consequence of the nature of the intermolecular forces. |

| Surface Tension | 20-22 mN/m (at 0.1% aqueous concentration)[7] | The weak intermolecular forces at the surface result in a very low surface tension, which is a hallmark of siloxanes and crucial for their spreading properties. |

| Viscosity | Low (qualitative) | The ease with which the molecules can move past one another is due to the weak and non-directional nature of the London dispersion forces, leading to low viscosity. |

| Solubility | Miscible with acetone, ethanol, diethyl ether; Insoluble in water[3][7] | The nonpolar character of the molecular surface, dominated by methyl groups, makes it soluble in nonpolar organic solvents but immiscible with polar water. |

| Vapor Pressure | 8.5 hPa at 25 °C[7] | The moderate volatility is a direct consequence of the relatively weak intermolecular forces that need to be overcome for the molecules to escape into the gas phase. |

Experimental Protocols for Characterization

The physical properties listed above, which are direct consequences of the intermolecular forces, can be determined through established experimental techniques.

Boiling Point Determination

Methodology:

-

Place a small sample of 1,1,1,3,3,5,5-Heptamethyltrisiloxane in a distillation flask.

-

Add boiling chips to ensure smooth boiling.

-

Insert a thermometer into the neck of the flask, ensuring the bulb is just below the side arm leading to the condenser.

-

Heat the flask gently.

-

Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This temperature is the boiling point.

Surface Tension Measurement (Pendant Drop Method)

Methodology:

-

A drop of 1,1,1,3,3,5,5-Heptamethyltrisiloxane is formed at the tip of a capillary.

-

The shape of the drop is determined by the balance between surface tension and gravity.

-

An image of the drop is captured using a high-resolution camera.

-

The profile of the drop is analyzed using specialized software that fits the Young-Laplace equation to the drop shape.

-

The surface tension is calculated from the best-fit parameters.

Conclusion

The are dominated by London dispersion forces, a direct result of its large electron cloud and significant surface area. While the polar Si-O backbone introduces the potential for dipole-dipole interactions, their effect is largely attenuated by the steric shielding of the peripheral methyl groups. This delicate balance of weak, non-covalent interactions is the fundamental determinant of the compound's valuable physical properties, including its low surface tension, low viscosity, and moderate volatility. For scientists and researchers in drug development and other advanced fields, a granular understanding of these molecular-level forces is essential for the rational design of formulations and for predicting the behavior of this versatile siloxane in complex systems.

References

- Vertex AI Search. (n.d.). Analyzing the Intermolecular Forces in Heptamethyltrisiloxane.

- NIST. (n.d.). 1,1,1,3,5,5,5-Heptamethyltrisiloxane. NIST Chemistry WebBook.

- Vertex AI Search. (n.d.). Detailed Explanation of the Physical Properties of Heptamethyltrisiloxane.

- Fiveable. (n.d.). Silicones and Polysiloxanes. Inorganic Chemistry II Class Notes.

- Mojsiewicz-Pieńkowska, K., et al. (2016). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). PMC - NIH.

- Sigma-Aldrich. (n.d.). 1,1,1,3,5,5,5-Heptamethyltrisiloxane.

- ChemicalBook. (2024). 1,1,1,3,5,5,5-Heptamethyltrisiloxane.

- Wikipedia. (n.d.). Van der Waals force.

Sources

- 1. Analyzing the Intermolecular Forces in Heptamethyltrisiloxane - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 2. 1,1,1,3,5,5,5-Heptamethyltrisiloxane [webbook.nist.gov]

- 3. 1,1,1,3,5,5,5-Heptamethyltrisiloxane | 1873-88-7 [chemicalbook.com]

- 4. fiveable.me [fiveable.me]

- 5. Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Van der Waals force - Wikipedia [en.wikipedia.org]

- 7. Detailed Explanation of the Physical Properties of Heptamethyltrisiloxane - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

1,1,1,3,3,5,5-Heptamethyltrisiloxane CAS number 1873-88-7

An In-depth Technical Guide to 1,1,1,3,3,5,5-Heptamethyltrisiloxane (CAS 1873-88-7)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1,1,1,3,3,5,5-Heptamethyltrisiloxane, a pivotal organosilicon compound for professionals in research, development, and pharmaceutical sciences. We will delve into its fundamental properties, synthesis, core reactivity, and diverse applications, offering field-proven insights beyond standard data sheets.

Introduction: The Architectural Significance of Heptamethyltrisiloxane

1,1,1,3,3,5,5-Heptamethyltrisiloxane, often abbreviated as MD'M (M for (CH₃)₃SiO₁/₂ and D' for (CH₃)HSiO₂/₂), is a linear siloxane distinguished by a reactive silicon-hydride (Si-H) bond. This functional group is the cornerstone of its versatility, rendering it a critical intermediate and building block in organosilicon chemistry.[1][2] Its unique molecular architecture, featuring a flexible siloxane backbone capped with methyl groups, imparts a valuable combination of low surface tension, high thermal stability, and selective reactivity.[3][4] This guide will explore the causality behind its utility, from its synthesis to its application in advanced materials and drug development.

Physicochemical & Thermochemical Properties

The performance of Heptamethyltrisiloxane in any application is a direct consequence of its physical properties. These parameters dictate its behavior as a solvent, a reagent, and a surface-modifying agent. The following table summarizes its key quantitative data.

| Property | Value | Significance for Application |

| Molecular Formula | C₇H₂₂O₂Si₃ | Defines the basic structure and stoichiometry. |

| Molecular Weight | 222.50 g/mol [5] | Essential for stoichiometric calculations in synthesis. |

| Boiling Point | 142 °C[6] | Indicates moderate volatility, useful for applications requiring eventual evaporation. |

| Density | 0.819 g/mL at 25 °C[6] | Lower than water, reflecting its hydrophobic nature. |

| Refractive Index | n20/D 1.382[6] | A key parameter for quality control and purity assessment. |

| Flash Point | 22 °C (71.6 °F) - closed cup[7] | Classifies it as a flammable liquid, dictating stringent handling and storage protocols.[8] |

| Vapor Pressure | 8.5 hPa at 25 °C[2] | Contributes to its moderate volatility under standard conditions. |

| Solubility | Miscible with acetone, ethanol, diethyl ether; Insoluble in water.[2][6] | This profile is ideal for formulations that require both organic compatibility and water repellency. |

Synthesis and Purification: A Protocol-Driven Approach

The most prevalent laboratory-scale synthesis involves the controlled reaction between dichloromethylsilane and trimethylsilanol. The causality behind this choice lies in the high reactivity of the silicon-chlorine bonds towards nucleophilic substitution by the hydroxyl group of trimethylsilanol. A base, typically pyridine, is used to neutralize the HCl byproduct, driving the reaction to completion.[6][9]

Logical Flow of Synthesis

Caption: Synthesis of Heptamethyltrisiloxane via nucleophilic substitution.

Experimental Protocol: Synthesis from Dichloromethylsilane

This protocol is a self-validating system; successful execution will yield the product with spectral characteristics consistent with the known standard.

-

Reactor Setup: Equip a round-bottom flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

-

Charge Reactants: Charge the flask with trimethylsilanol (2.2 equivalents) and pyridine (2.1 equivalents) dissolved in anhydrous hexane.[6][9]

-

Controlled Addition: Cool the mixture to -30 °C using a suitable cooling bath. Slowly add a solution of dichloromethylsilane (1.0 equivalent) in hexane dropwise from the dropping funnel. The low temperature is critical to control the exothermicity of the reaction.[9]

-

Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 16 hours to ensure complete conversion.[6][9]

-

Workup & Purification:

-

Remove the precipitated pyridine hydrochloride by filtration.

-

Wash the filtrate sequentially with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Isolate the final product, 1,1,1,3,3,5,5-Heptamethyltrisiloxane, via atmospheric pressure distillation (boiling point ~142 °C).[6]

-

An alternative industrial method involves the catalytic equilibration of hexamethyldisiloxane and a highly hydrogen-containing polyhydrosiloxane using a strong acidic cation exchange resin as a catalyst.[10]

Core Reactivity: The Hydrosilylation Pathway

The synthetic utility of Heptamethyltrisiloxane is overwhelmingly dominated by the reactivity of its Si-H bond, primarily through the hydrosilylation reaction.[1] This reaction involves the addition of the Si-H bond across an unsaturated bond, such as an alkene or alkyne.[11]

The process is almost exclusively catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst.[11][12] The reaction mechanism, known as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, coordination of the alkene, migratory insertion, and finally, reductive elimination of the alkylsilane product.[11]

This reaction is of paramount importance as it provides a direct and efficient route to creating carbon-silicon bonds, thereby functionalizing organic molecules with a siloxane moiety. This is the foundational chemistry for producing a vast array of specialty silicones, including agricultural surfactants and cosmetic ingredients.[6][7][13] The addition typically proceeds with anti-Markovnikov selectivity, where the silicon atom attaches to the terminal carbon of a terminal alkene.[11]

Generalized Hydrosilylation Workflow

Caption: Workflow for platinum-catalyzed hydrosilylation.

Applications in Drug Development and Advanced Research

The unique properties of Heptamethyltrisiloxane and its derivatives make it a valuable tool for researchers and drug development professionals.

-

Key Synthetic Intermediate: It serves as a fundamental building block for creating more complex organosilicon molecules.[5] Through hydrosilylation, a vast library of functionalized siloxanes can be synthesized for specific applications, such as:

-

3-Octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane: A widely used agricultural adjuvant and a sensory-enhancing agent in cosmetic formulations.[6][7]

-

Isoindigo-based conjugated polymers: The siloxane-terminated side chains improve solubility and charge mobility for applications in organic electronics.[6][7]

-

Polyalkyleneoxide-modified Heptamethyltrisiloxane: These derivatives act as high-performance surfactants.[13]

-

-

Drug Formulation and Delivery: The biocompatibility and inert nature of siloxanes are increasingly being leveraged in the pharmaceutical industry.[14]

-

Solubility Enhancement: Derivatives of Heptamethyltrisiloxane can improve the solubility and dispersion of hydrophobic Active Pharmaceutical Ingredients (APIs), potentially enhancing bioavailability.[14]

-

Excipient in Topical Formulations: Its emollient properties and ability to spread easily make it a candidate for use in creams, ointments, and transdermal patches.[3][14]

-

Carrier for Controlled Release: The potential to create tailored siloxane polymers opens avenues for its use in drug delivery systems designed for controlled or sustained release of APIs.[14]

-

-

Material Science and Coatings: In material science, it is used to create specialized polymers and surface coatings.[3] Its derivatives can be found in high-performance lubricants, sealants, and hydrophobic coatings that repel water.[4]

Spectroscopic and Analytical Characterization

Authenticating the purity and identity of 1,1,1,3,3,5,5-Heptamethyltrisiloxane is crucial.

-

Infrared (IR) Spectroscopy: A strong, sharp absorbance band corresponding to the Si-H stretch is expected in the region of 2100-2200 cm⁻¹. This peak is a definitive diagnostic feature. Additional characteristic peaks include Si-CH₃ and Si-O-Si stretches.[15]

-

Mass Spectrometry (Electron Ionization): The mass spectrum will show the molecular ion peak (M+) at m/z 222, along with characteristic fragmentation patterns resulting from the loss of methyl groups.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show distinct signals for the methyl protons attached to the terminal silicon atoms [(CH₃)₃Si-], the methyl protons on the central silicon [-Si(H)CH₃], and a characteristic signal for the hydride proton [-Si-H].

-

²⁹Si NMR: Will display distinct resonances for the two different silicon environments (the central D' unit and the two terminal M units).

-

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable due to the compound's hazardous properties.

-

Hazard Identification: 1,1,1,3,3,5,5-Heptamethyltrisiloxane is classified as a highly flammable liquid and vapor (Hazard Class 3).[7] It can cause skin and eye irritation and may be harmful if inhaled, affecting the respiratory system.[7][17]

-

Handling Procedures:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[18]

-

Use explosion-proof electrical equipment and non-sparking tools.[17][18]

-

Ground and bond containers during transfer to prevent static discharge.[17]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[17]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, alkalis, metal salts, and precious metals.[6][17]

Conclusion and Future Outlook

1,1,1,3,3,5,5-Heptamethyltrisiloxane is far more than a simple chemical; it is an enabling technology. Its core reactivity, centered on the Si-H bond, provides a gateway to a vast landscape of functional materials with tailored properties. For researchers in drug development, materials science, and organic synthesis, a thorough understanding of its properties and reactivity is essential for innovation. Future research is expected to focus on developing greener and more efficient synthesis routes and expanding the library of its derivatives for highly specialized applications in medicine, electronics, and sustainable technologies.[13]

References

- Synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane by response surface methodology. (n.d.). IOP Conference Series: Earth and Environmental Science.

-

Heptamethyltrisiloxane. (n.d.). XJY SILICONES. [Link]

-

Detailed Explanation of the Physical Properties of Heptamethyltrisiloxane. (n.d.). Biyuan. [Link]

-

1,1,1,3,5,5,5-Heptamethyltrisiloxane. (n.d.). PubChem. [Link]

-

Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. (2021). Polymers. [Link]

-

Hydrosilylation reactions involving 1,1,1,3,5,5,5‐heptamethyltrisiloxane with 1‐octene and allyl glycidyl ether. (n.d.). ResearchGate. [Link]

-

Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (2021). Polymers. [Link]

-

How do safety data sheets (SDS) for heptamethyltrisiloxane look like?. (n.d.). Biyuan. [Link]

-

Safety Data Sheet: Heptamethyltrisiloxane. (2022). Chemos GmbH & Co.KG. [Link]

-

Is heptamethyltrisiloxane suitable for medical applications?. (n.d.). Biyuan. [Link]

-

1,1,1,3,5,5,5-Heptamethyltrisiloxane. (n.d.). NIST WebBook. [Link]

-

Hydrosilylation of Alkenes Using a Hydrosiloxane as a Surrogate for Me2SiH2 and Catalyzed by a Nickel‐Pincer Complex. (2021). ResearchGate. [Link]

-

Mass spectrum of 1,1,1,3,5,5,5-Heptamethyltrisiloxane. (n.d.). NIST WebBook. [Link]

-

IR Spectrum of 1,1,1,3,5,5,5-Heptamethyltrisiloxane. (n.d.). NIST WebBook. [Link]

-

What is the future research direction of heptamethyltrisiloxane?. (n.d.). Biyuan. [Link]

-

Safety Data Sheet: 1,1,1,3,3,5,5-HEPTAMETHYLTRISILOXANE, 90%. (2015). Gelest, Inc. [Link]

-

1,1,1,3,3,5,5-Heptamethyltrisiloxane. (n.d.). PubChem. [Link]

-

Heptamethyltrisiloxane FOR INDUSTRY. (n.d.). Biyuan. [Link]

-

Hydrosilylation. (n.d.). Wikipedia. [Link]

Sources

- 1. Heptamethyltrisiloxane | XJY SILICONES® [xjysilicone.com]

- 2. Detailed Explanation of the Physical Properties of Heptamethyltrisiloxane - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 1873-88-7: 1,1,1,3,5,5,5-Heptamethyltrisiloxane [cymitquimica.com]

- 5. 1,1,1,3,5,5,5-Heptamethyltrisiloxane | C7H21O2Si3 | CID 6327366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,1,1,3,5,5,5-Heptamethyltrisiloxane | 1873-88-7 [chemicalbook.com]

- 7. 双三甲基硅氧基甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. How do safety data sheets (SDS) for heptamethyltrisiloxane look like? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 9. 1,1,1,3,5,5,5-Heptamethyltrisiloxane synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 12. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the future research direction of heptamethyltrisiloxane? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 14. Is heptamethyltrisiloxane suitable for medical applications? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 15. 1,1,1,3,5,5,5-Heptamethyltrisiloxane [webbook.nist.gov]

- 16. 1,1,1,3,5,5,5-Heptamethyltrisiloxane [webbook.nist.gov]

- 17. gelest.com [gelest.com]

- 18. chemos.de [chemos.de]

An In-depth Technical Guide to the Thermal Stability of 1,1,1,3,3,5,5-Heptamethyltrisiloxane

This guide provides a comprehensive technical overview of the thermal stability of 1,1,1,3,3,5,5-heptamethyltrisiloxane, a versatile organosilicon compound with significant applications in the pharmaceutical and drug development sectors. This document is intended for researchers, scientists, and professionals who require a deep understanding of the material's performance under thermal stress.

Introduction: The Significance of 1,1,1,3,3,5,5-Heptamethyltrisiloxane in Advanced Applications

1,1,1,3,3,5,5-Heptamethyltrisiloxane, a linear siloxane with the chemical formula C₇H₂₂O₂Si₃, is a key intermediate and functional ingredient in a variety of high-performance materials.[1] Its unique properties, including low surface tension, high spreadability, and biocompatibility, have led to its increasing use in pharmaceutical formulations, medical devices, and as a precursor for specialty polymers.[1][2] In these applications, the material's ability to withstand temperature variations during manufacturing, sterilization, and storage is paramount. This guide delves into the critical aspect of its thermal stability, providing both theoretical understanding and practical methodologies for its evaluation.

Theoretical Framework: Understanding the Thermal Degradation of Siloxanes

The remarkable thermal stability of siloxanes is fundamentally attributed to the strength of the silicon-oxygen (Si-O) bond in their backbone.[3] However, the degradation of linear polysiloxanes at elevated temperatures is a complex process governed by molecular structure rather than simple bond dissociation energies.[4]

The primary mechanism of thermal decomposition for linear siloxanes in an inert atmosphere is an intramolecular "backbiting" or end-biting reaction.[5] This process involves the siloxane chain folding back on itself, leading to the cleavage of a Si-O bond and the formation of thermodynamically stable cyclic oligomers, such as hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4).[3][4]

The presence of terminal functional groups significantly influences the thermal stability of siloxanes. Chains terminated with trimethylsiloxy groups, such as 1,1,1,3,3,5,5-heptamethyltrisiloxane, exhibit enhanced stability compared to those with silanol (Si-OH) end groups.[6] The silanol groups can act as active centers, initiating depolymerization at lower temperatures.[4]

In the presence of oxygen, the degradation mechanism shifts to a more complex thermo-oxidative process. This involves the oxidation of the methyl side groups, leading to the formation of water, carbon dioxide, and formaldehyde, and ultimately resulting in a silica (SiO₂) residue at higher temperatures.[3]

Experimental Evaluation of Thermal Stability

The thermal stability of 1,1,1,3,3,5,5-heptamethyltrisiloxane is primarily assessed using two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature of maximum degradation rate, and the composition of the material based on its weight loss profile.

This protocol is based on the principles outlined in ASTM E1131 and ISO 11358 for compositional analysis by TGA.

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Select a clean, inert sample pan (e.g., platinum or alumina).

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity 1,1,1,3,3,5,5-heptamethyltrisiloxane into the tared sample pan.

-

-

TGA Method Parameters:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Acquisition: Record the sample mass, temperature, and time throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss rate from the derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to detect thermal events such as melting, crystallization, glass transitions, and chemical reactions. For 1,1,1,3,3,5,5-heptamethyltrisiloxane, which is a liquid at room temperature, DSC is primarily used to observe its boiling point and any potential pre-decomposition endothermic or exothermic events.

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Use a hermetically sealed aluminum pan to prevent volatilization of the sample.

-

-

Sample Preparation:

-

Pipette 2-5 mg of 1,1,1,3,3,5,5-heptamethyltrisiloxane into the DSC pan and hermetically seal it.

-

Prepare an empty, sealed pan as a reference.

-

-

DSC Method Parameters:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp from 25°C to 200°C at a heating rate of 10°C/min.

-

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify and quantify any endothermic or exothermic peaks. The boiling point will be observed as a sharp endotherm.

-

Thermal Stability Profile of 1,1,1,3,3,5,5-Heptamethyltrisiloxane

Based on available data, 1,1,1,3,3,5,5-heptamethyltrisiloxane exhibits excellent thermal stability for a low molecular weight siloxane.

Key Thermal Properties

| Property | Value | Source |

| Boiling Point | 142 °C | [1][7] |

| Flash Point | 28 °C | [1] |

| Initial Decomposition (TGA) | ~250 °C (523 K) | [8] |

| Backbone Stability (TGA) | Up to ~412 °C (685 K) | [8] |

Note: The initial decomposition around 250°C is often attributed to the loss of residual solvents or water.

Interpretation of Thermal Analysis Data

A typical TGA curve for 1,1,1,3,3,5,5-heptamethyltrisiloxane in an inert atmosphere would show initial stability with minimal weight loss until approximately 250°C. Above this temperature, a gradual weight loss may be observed, followed by a more significant weight loss as the siloxane backbone begins to degrade at temperatures approaching 400°C.

The primary decomposition products in an inert atmosphere are expected to be cyclic siloxanes, formed through the "backbiting" mechanism. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for identifying these degradation products.[4]

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the thermal degradation mechanism and the experimental workflow for thermal analysis.

Figure 1: Simplified reaction pathways for the thermal degradation of 1,1,1,3,3,5,5-heptamethyltrisiloxane in inert and oxidative atmospheres.

Figure 2: A streamlined workflow for the thermal analysis of 1,1,1,3,3,5,5-heptamethyltrisiloxane using TGA and DSC.

Conclusion

1,1,1,3,3,5,5-Heptamethyltrisiloxane demonstrates robust thermal stability, a critical attribute for its application in the pharmaceutical and drug development industries. Its trimethylsiloxy-terminated structure contributes to a higher decomposition temperature compared to silanol-terminated polysiloxanes. Understanding the degradation mechanisms and employing standardized analytical techniques such as TGA and DSC are essential for ensuring the material's integrity and performance in its intended applications. The data presented in this guide provides a solid foundation for researchers and professionals working with this versatile organosilicon compound.

References

- Camino, G., Lomakin, S. M., & Liggieri, L. (2001). Thermal degradation of polysiloxanes. In Silicon-Containing Polymers (pp. 231-267). Springer, Dordrecht.

- Gorislavskaya, Z. V., Sobolevskii, M. V., & Orlova, L. M. (1974). Thermal stability of α,ω-bis(trimethylsiloxy)polydimethylsiloxanes. Soviet Plastics, (8), 69-70.

-

Biyuan. (n.d.). Heptamethyltrisiloxane FOR MEDICINE. Retrieved from [Link]